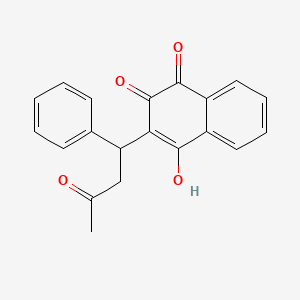
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy and oxo groups, as well as a phenylbutyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1,2-dione with a phenylbutyl ketone derivative under acidic or basic conditions. The reaction is often catalyzed by Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Advanced purification techniques such as recrystallization, distillation, and chromatography are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro, sulfo, and halo derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its effects are mediated through the modulation of signaling pathways, such as the MAPK and PI3K/Akt pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-(3-oxo-1-phenylbutyl)coumarin: Known for its anticoagulant properties.
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one: Exhibits similar chemical reactivity but with a sulfur-containing ring.
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one: Shares structural similarities but differs in its biological activity.
Uniqueness
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione stands out due to its unique naphthalene-based structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
64198-81-8 |
|---|---|
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
4-hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H16O4/c1-12(21)11-16(13-7-3-2-4-8-13)17-18(22)14-9-5-6-10-15(14)19(23)20(17)24/h2-10,16,22H,11H2,1H3 |
Clé InChI |
JJCLQCKNLFCARU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


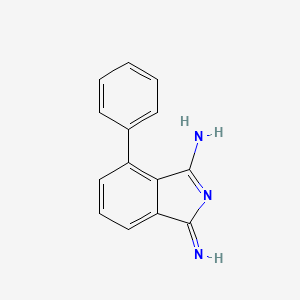

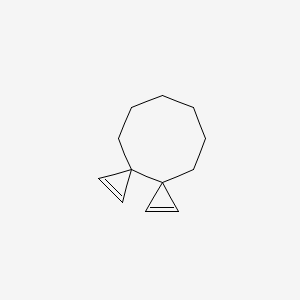


![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
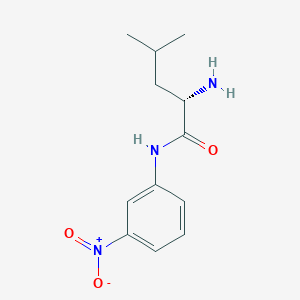


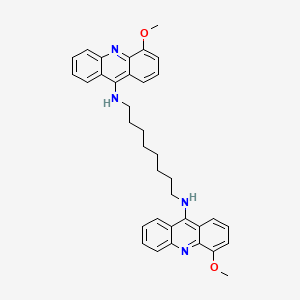
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)

